molecular formula C20H31NO7 B1671080 Echimidine CAS No. 520-68-3

Echimidine

Cat. No. B1671080
CAS RN: 520-68-3
M. Wt: 397.5 g/mol
InChI Key: HRSGCYGUWHGOPY-ZOSTXFCJSA-N
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Description

Echimidine is a major alkaloid detected in honey used to produce mead . It is a major hepatotoxic dehydropyrrolizidine alkaloid produced by E. plantagineum .


Synthesis Analysis

Pyrrolizidine alkaloids, such as Echimidine, are natural secondary metabolites mainly produced in plants, bacteria, and fungi as part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis and determinations in food .


Molecular Structure Analysis

Echimidine has a molecular formula of C20H31NO7 . Its average mass is 397.463 Da and its monoisotopic mass is 397.210052 Da . It has a double-bond stereo and 4 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

Echimidine has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.4±6.0 kJ/mol . The flash point is 277.8±30.1 °C . The index of refraction is 1.565 . The molar refractivity is 102.1±0.4 cm3 .

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Echimidine has been studied for its potential acetylcholinesterase (AChE) inhibitory activity. A study isolated echimidine from Echium confusum Coincy and found that it exhibited moderate activities in inhibiting AChE, a key enzyme relevant in neurological disorders such as Alzheimer's disease (Benamar et al., 2017).

Isolation and Identification

Echimidine has been isolated and identified in various Echium species. Research has focused on isolating this compound and studying its properties, as seen in the isolation of echimidine from Echium plantagineum L., which highlighted its hepatotoxic effect on rat hepatocytes (Gleńsk et al., 2022). Such studies contribute to understanding the chemical composition of plants and their potential impacts on health.

Antibacterial Effects

Research on echimidine also includes its antibacterial properties. For instance, echimidine isolated from Echium rauwolfii and Echium horridum exhibited antibacterial effects, specifically against E. coli, with a minimum inhibitory concentration (MIC) of 1.7 mg/ml (El-Shazly et al., 1999).

Antifungal Activities

Studies have also examined the antifungal activities of echimidine. Different extracts and Echimidine-N-oxide from Symphytum sylvaticum Boiss. subsp. sepulcrale showed notable antifungal activity, which was primarily attributed to Echimidine-N-Oxide (Kartal et al., 2001). This research is significant for exploring natural antifungal agents.

Analytical Method Development

Echimidine has been a target in the development of analytical methods for detecting pyrrolizidine alkaloids in herbal medicine. For instance, a study reported on pyrrolizidine alkaloid-molecularly imprinted polymers-solid phase microextraction for the selective adsorption of toxic pyrrolizidine alkaloids, including echimidine, from herbal medicine (Luo et al., 2019). This is crucial for ensuring the safety and efficacy of herbal products.

Pharmacological Activities and Traditional Uses

Echimidine, among other compounds, has been identified in Echium amoenum, a plant used in Iranian folk medicine. This plant, containing echimidine, has been reported to show antimicrobial, antiviral, antioxidant, antidiabetic, analgesic, immunomodulatory, and anxiolytic effects, highlighting the diverse potential applications of echimidine-containing plants in traditional and modern medicine (Azizi et al., 2018)

Safety And Hazards

Echimidine is classified as having acute toxicity - Category 2, both Oral and Dermal .

properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGCYGUWHGOPY-LYHHMGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020028
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echimidine

CAS RN

520-68-3
Record name (+)-Echimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ECHIMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
930
Citations
M Gleńsk, MK Dudek, P Kinkade, ECS Santos… - Molecules, 2022 - mdpi.com
Echimidine is the main pyrrolizidine alkaloid of Echium plantagineum L., a plant domesticated in many countries. Because of echimidine’s toxicity, this alkaloid has become a target of …
Number of citations: 4 www.mdpi.com
Y Cao, SM Colegate, JA Edgar - Journal of food composition and analysis, 2013 - Elsevier
… echimidine was available, for the sake of convenience and because this investigation was aimed only at relative detection in honey and its derived mead, the echimidine … g of echimidine …
Number of citations: 32 www.sciencedirect.com
RR Dalefield, MA Gosse, U Mueller - Regulatory Toxicology and …, 2016 - Elsevier
… of echimidine in the comfrey products was not determined, there is a lack of robust information on the actual toxic dose of echimidine … of risk to human consumers of echimidine in honey. …
Number of citations: 14 www.sciencedirect.com
DVC Awang, BA Dawson, J Fillion… - Journal of Herbs …, 1993 - Taylor & Francis
… echimidine, probably the most toxic PA of Symphytum spp., has been evaluated by reverse-phase HPLC (RP-HPLC), TLC and GC-MS. Echimidine … indicated that echimidine was not a …
Number of citations: 15 www.tandfonline.com
S Hessel, C Gottschalk, D Schumann… - Molecular nutrition & …, 2014 - Wiley Online Library
Scope 1,2‐Unsaturated pyrrolizidine alkaloids (PA) are found in plants such as Asteraceae and Boraginaceae families. Acute PA poisoning via contaminated food or feed causes …
Number of citations: 27 onlinelibrary.wiley.com
T Lin, L Zhou, Z Chen, L Wang, J Yang, S Wang… - Ecotoxicology and …, 2023 - Elsevier
… toxicity of echimidine. Zebrafish embryos were exposed to echimidine at concentrations of 0.02, 0.2, and 2 mg/L for 96 h. Our study revealed that embryonic exposure to echimidine led …
Number of citations: 3 www.sciencedirect.com
CCJ Culvenor - Australian Journal of Chemistry, 1956 - CSIRO Publishing
… with the acid from echimidine. Echimidine therefore differs from heliosupine only in the configuration of the C-atom in position 7 of the pyrrolizidine ring. Since it was first isolated from …
Number of citations: 47 www.publish.csiro.au
A El-Shazly, M Abdel-All, A Tei, M Wink - … für Naturforschung C, 1999 - degruyter.com
… Echimidine was the major PA in the alka loid extract of E. horridum after and before reduc tion, with 65% and 45% of total alkaloids, respec tively. Whereas echimidine … and echimidine …
Number of citations: 41 www.degruyter.com
M KARTAL, S KURUCU… - Turkish Journal of …, 2001 - journals.tubitak.gov.tr
… isolated compound from the root alkaloid fraction (Echimidine-N-Oxide) was also tested against ten fungal cultures. The activity was found to be mainly due to Echimidine-N-Oxide (ENO)…
Number of citations: 7 journals.tubitak.gov.tr
CCJ Culvenor, JA Edgar, LW Smith - Journal of Agricultural and …, 1981 - ACS Publications
… Group B alkaloids (echimidine/echiumine) were the main … The efficiency of recovery of echimidine, from a honey sample … Among the Echium alkaloids, echimidine is probably of only …
Number of citations: 164 pubs.acs.org

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